molecular formula C8H6BrNO4 B1524699 3-Bromo-2-methyl-5-nitrobenzoic acid CAS No. 1269292-02-5

3-Bromo-2-methyl-5-nitrobenzoic acid

Cat. No.: B1524699
CAS No.: 1269292-02-5
M. Wt: 260.04 g/mol
InChI Key: QQHDTQSCWLYJHU-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is characterized by a benzene ring substituted with a bromo group, a nitro group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Direct Bromination and Nitration: The compound can be synthesized by the bromination of 2-methyl-5-nitrobenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide.

  • Nitration of Brominated Compound: Another method involves the nitration of 3-bromo-2-methylbenzoic acid using concentrated nitric acid and sulfuric acid as a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the bromination and nitration reactions mentioned above. The process is optimized for large-scale production, ensuring high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-bromo-2-methyl-5-aminobenzoic acid.

  • Substitution: The bromo group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation: this compound can be oxidized to this compound derivatives.

  • Reduction: The major product is 3-bromo-2-methyl-5-aminobenzoic acid.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-methyl-5-nitrobenzoic acid is utilized in several scientific research areas:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 5-Bromo-2-methyl-3-nitrobenzoic acid: Similar structure but different positions of substituents.

  • 3-Bromo-2-fluoro-5-nitrobenzoic acid: Similar nitro and bromo groups but with a fluorine atom instead of a methyl group.

Uniqueness: 3-Bromo-2-methyl-5-nitrobenzoic acid is unique due to its specific arrangement of substituents, which influences its reactivity and applications. The presence of both bromo and nitro groups on the benzene ring makes it particularly reactive in electrophilic substitution reactions.

Properties

IUPAC Name

3-bromo-2-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHDTQSCWLYJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292032
Record name 3-Bromo-2-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269292-02-5
Record name 3-Bromo-2-methyl-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269292-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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